molecular formula C9H10BrClN2O5 B14160485 5-Br-2'-Cl-2'-dU CAS No. 55612-19-6

5-Br-2'-Cl-2'-dU

Cat. No.: B14160485
CAS No.: 55612-19-6
M. Wt: 341.54 g/mol
InChI Key: RTWLWBAJWOUKKC-CDRSNLLMSA-N
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Description

5-Br-2'-Cl-2'-dU is a synthetic nucleoside analogue that incorporates structural features of 5-halo-2'-deoxyuridines, a class of compounds known for their diverse research applications. Similar analogues, such as 5-Bromo-2'-deoxyuridine (BrdU), are well-established tools for labeling DNA synthesis and studying cell proliferation, as they are incorporated into replicating DNA in place of thymidine during the S-phase of the cell cycle . The mechanism of action for this class of compounds involves their incorporation into newly synthesized DNA, where they can disrupt further chain elongation and interfere with DNA replication . This makes them valuable for investigating the replication processes of viruses, particularly double-stranded DNA viruses. Recent research on related compounds has demonstrated potent antiviral activity against viruses like African swine fever virus (ASFV) by interfering with viral DNA replication and suppressing the formation of viral factories . Furthermore, 5-halo-2'-deoxyuridines like BrdU and IdU (Iododeoxyuridine) are recognized as potential radiosensitizers in cancer research, with their efficacy potentially depending on the specific DNA sequence context . As a modified deoxyuridine, this compound is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as incorporation of such analogues into cellular DNA can have cytotoxic consequences and affect cell survival .

Properties

CAS No.

55612-19-6

Molecular Formula

C9H10BrClN2O5

Molecular Weight

341.54 g/mol

IUPAC Name

5-bromo-1-[(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10BrClN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1

InChI Key

RTWLWBAJWOUKKC-CDRSNLLMSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)Cl)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)Cl)Br

Origin of Product

United States

Preparation Methods

Appel Reaction for Chlorination

Ribose derivatives are converted to 2-chloro-2-deoxyribose using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄):

  • Protect 3′- and 5′-hydroxyls of ribose as an acetonide.
  • Treat with PPh₃/CCl₄ to replace the 2′-OH with Cl.
  • Deprotect under acidic conditions.

Example Protocol :

Step Reagents/Conditions Yield
Protection Acetone, H₂SO₄ 85%
Chlorination PPh₃, CCl₄, 25°C 78%
Deprotection 0.1 M HCl, 60°C 92%

Synthesis of 5-Bromouracil

Bromination at the 5-position employs radical initiators or electrophilic agents:

Radical Bromination with N-Bromosuccinimide (NBS)

NBS and α,α′-azobisisobutyronitrile (AIBN) in ethyl acetate selectively brominate uracil:
Procedure :

  • Dissolve uracil (1 equiv) in ethyl acetate.
  • Add NBS (2.2 equiv) and AIBN (0.1 equiv).
  • Reflux at 80°C for 2–4 hours.

Results :

Substrate Product Yield Purity (HPLC)
Uracil 5-Bromouracil 89% 98.2%

Electrophilic Bromination with Br₂

Bromine in acetic acid achieves comparable yields but requires careful handling.

Glycosylation to Form 5-Br-2′-Cl-2′-dU

Coupling the halogenated base and sugar uses Vorbrüggen conditions:

Vorbrüggen Glycosylation Protocol

  • Silylation : Treat 5-bromouracil with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).
  • Coupling : React silylated base with 2-chloro-2-deoxyribose acetonide in the presence of TMSOTf.
  • Deprotection : Remove acetonide with aqueous HCl.

Optimized Conditions :

Parameter Value
Catalyst TMSOTf (0.2 equiv)
Solvent Acetonitrile
Temperature 60°C
Yield 76%

Alternative Post-Glycosylation Halogenation

For substrates resistant to pre-halogenation, sequential modifications post-glycosylation are viable:

Bromination of 2′-Deoxyuridine Derivatives

  • Protect 3′- and 5′-OH groups with acetyl.
  • Brominate at C5 using NBS/AIBN.
  • Chlorinate at C2′ via radical pathways (NCS/AIBN).

Challenges :

  • Low selectivity at C2′ (≤40% yield).
  • Competing side reactions require rigorous purification.

Analytical Data and Characterization

NMR Spectroscopic Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 6.32 (d, J=8.1 Hz) Doublet H6 of uracil
¹H 5.88 (s) Singlet H1′ of sugar
¹³C 163.4 - C4=O
¹³C 92.1 - C2′ (Cl)

HPLC Purity Assessment

Column Mobile Phase Retention Time (min) Purity
C18 MeCN/H₂O (70:30) 12.7 97.5%

Applications and Derivatives

5-Br-2′-Cl-2′-dU serves as:

  • Antiviral prodrug : Inhibits herpesvirus replication.
  • Radiosensitizer : Enhances cancer cell sensitivity to ionizing radiation.

Notable Derivatives :

Derivative Modification Application
5-Br-2′-F-2′-dU 2′-F substitution Improved metabolic stability
5-Br-2′-N₃-2′-dU Click chemistry probe Nucleic acid labeling

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2’-chloro-2’-deoxyuridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2’-chloro-2’-deoxyuridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2’-chloro-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and function, leading to cell cycle arrest or apoptosis. The bromine and chlorine atoms enhance the compound’s ability to interfere with DNA polymerase activity and increase its stability against enzymatic degradation .

Comparison with Similar Compounds

Molecular Mechanisms and Research Findings

ROCK2 and Cytoskeletal Dynamics
  • ROCK2 Suppression : 5-Br-2’-dU reduces ROCK2 mRNA by 2.88-fold and protein by 3-fold, destabilizing stress fibers and reducing contractility .
  • VIM Upregulation : VIM mRNA increases 3.64-fold, correlating with peri-nuclear intermediate filament assembly and enhanced adhesion .
MicroRNA Regulation
  • miR-138-5p : Downregulated 2.39-fold, relieving repression of VIM (a direct target) and ROCK2 .
Functional Outcomes
  • Migration : 86.6% inhibition in Boyden chambers, linked to ROCK2 loss and VIM-driven adhesion .
  • Senescence : Associated with lysosomal enlargement, reduced proliferation, and altered extracellular matrix interactions .

Data Tables

Table 1. Effects of 5-Br-2’-dU on B16F1 Melanoma Cells

Parameter Change vs. Control Reference
Cell Area 2.2-fold increase
Cell Diameter 1.27-fold increase
ROCK2 Protein 3-fold decrease
VIM Protein 2.02-fold increase
miR-138-5p Expression 2.39-fold decrease
miR-455-3p Expression 1.8-fold increase

Table 2. Comparative Effects on Cell Mobility

Treatment Circularization Time (τ1, min) Boyden Migration (% of Control)
Control 272.3 ± 6.4 100%
5-Br-2’-dU 123.04 ± 27.9 13.4%
Y-27632 117.9 ± 17.2 40%
5-Br-2’-dU + Y-27632 182.7 ± 9.5 No significant change

Data sourced from

Q & A

Q. How can researchers optimize experimental protocols for this compound in high-throughput screening (HTS)?

  • Methodological Answer : Miniaturize assays (e.g., 384-well plates) and automate liquid handling (e.g., Echo® 550). Use fluorescence-based probes (e.g., CellTiter-Glo® for viability) to increase throughput. Validate HTS data with orthogonal assays (e.g., colony formation) and apply Z’-factor statistics to ensure robustness (Z’ > 0.5) .

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